1-methyl-1H-pyrazol-4-ol hydrochloride

Kinase Inhibition RET Mutation Pyrazole Derivatives

Sourcing a pyrazole intermediate with consistent substitution pattern for SAR studies often leads to batch variability. 1-Methyl-1H-pyrazol-4-ol hydrochloride (CAS 1369488-73-2) eliminates this risk with its defined N-methyl, C4-hydroxyl scaffold. • Dual functional handles enable rapid derivatization for kinase inhibitor libraries. • HCl salt ensures aqueous solubility and convenient solid handling. • ≥97% purity supports direct use as an analytical reference standard. Available from BenchChem with reliable global logistics for immediate dispatch.

Molecular Formula C4H7ClN2O
Molecular Weight 134.56
CAS No. 1369488-73-2
Cat. No. B2548129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazol-4-ol hydrochloride
CAS1369488-73-2
Molecular FormulaC4H7ClN2O
Molecular Weight134.56
Structural Identifiers
SMILESCN1C=C(C=N1)O.Cl
InChIInChI=1S/C4H6N2O.ClH/c1-6-3-4(7)2-5-6;/h2-3,7H,1H3;1H
InChIKeyVTVNJBVFZPBGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-1H-pyrazol-4-ol Hydrochloride: Identity and Chemical Class


1-Methyl-1H-pyrazol-4-ol hydrochloride is the hydrochloride salt of a 1,4-substituted pyrazole derivative. It belongs to the pyrazole family of five-membered heterocyclic compounds containing two adjacent nitrogen atoms . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, offering two principal functional handles: an N-methyl group at position 1 and a hydroxyl group at position 4 of the pyrazole ring . The hydrochloride salt form enhances aqueous solubility and provides a stable, easy-to-handle solid for laboratory use.

1-Methyl-1H-pyrazol-4-ol Hydrochloride: In-Class Substitution Risk


Substitution of 1-methyl-1H-pyrazol-4-ol hydrochloride with a closely related pyrazole analog is inadvisable without rigorous re-validation of the specific chemical or biological system. Small changes in the pyrazole scaffold—such as moving the methyl group to the 3-position (3-methyl-1H-pyrazol-4-ol), adding a phenyl substituent (5-phenyl-1H-pyrazol-4-ol), or altering the N-alkyl group—can drastically alter hydrogen-bonding capacity, metabolic stability, lipophilicity, and target-binding affinity . The specific N-methyl, C4-hydroxyl substitution pattern of this compound is critical for its predicted physicochemical and biological properties; any deviation may invalidate experimental outcomes. While quantitative, head-to-head comparative data for this exact hydrochloride salt are not currently available in the public domain, the established sensitivity of pyrazole-based structure-activity relationships to such substitutions warrants strict control over compound identity in any research or industrial process .

1-Methyl-1H-pyrazol-4-ol Hydrochloride: Evidence Assessment


Kinase Inhibition: Pyrazole Context

No direct, peer-reviewed quantitative activity data are available for 1-methyl-1H-pyrazol-4-ol hydrochloride itself. Claims of kinase inhibitory activity for this specific compound are not supported by primary literature . However, a related class of pyrazole derivatives has demonstrated potent in vitro inhibition of RET mutations, with IC50 values ranging from 5.7 to 8.3 nM, which is cited as a significant improvement over selpercatinib . This class-level data does not constitute direct evidence for the target compound but illustrates the potential of the pyrazole scaffold.

Kinase Inhibition RET Mutation Pyrazole Derivatives

COX Inhibition: Predictive Profile

There is no peer-reviewed, quantitative data confirming that 1-methyl-1H-pyrazol-4-ol hydrochloride acts as a selective COX inhibitor. Claims to this effect are based on predicted biological activity and are not supported by experimental IC50 values in primary literature . The compound's potential mechanism is inferred from the broader class of pyrazole derivatives known to interact with COX enzymes, but this remains a class-level inference without direct experimental validation for this specific compound .

COX Inhibition Anti-inflammatory Pyrazole Derivatives

Salt vs. Free Base Physicochemical Profile

The hydrochloride salt form (CAS 1369488-73-2) is expected to exhibit significantly enhanced aqueous solubility compared to its free base counterpart (1-Methyl-1H-pyrazol-4-ol, CAS 78242-20-3), which has a predicted solubility of 76 g/L at 25°C . While precise experimental solubility data for the hydrochloride salt are not available, the general principle of salt formation to improve solubility is well-established in pharmaceutical sciences .

Physicochemical Properties Solubility Formulation

1-Methyl-1H-pyrazol-4-ol Hydrochloride: Validated Applications


Medicinal Chemistry Intermediate

Due to its dual functional groups (N-methyl and C4-hydroxyl), 1-methyl-1H-pyrazol-4-ol hydrochloride is a suitable building block for the synthesis of more complex pyrazole-containing molecules. This application is supported by its chemical identity as a reactive intermediate . The hydrochloride salt offers convenient handling and solubility for organic synthesis protocols .

Analytical Reference Standard

The high purity (typically ≥95%) and well-defined molecular weight (134.56 g/mol) of 1-methyl-1H-pyrazol-4-ol hydrochloride make it a candidate for use as a reference standard in analytical chemistry, particularly for methods like HPLC or LC-MS where a pure, stable compound is required for calibration curves .

Kinase Inhibitor Scaffold

Given the demonstrated activity of related pyrazole derivatives against kinases like RET , this compound may serve as a starting point for designing novel kinase inhibitors. However, this application is based on class-level inference, and any use in this context requires complete re-synthesis and biological evaluation of derivative compounds .

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